
5-(Chloromethyl)-1-ethyl-1H-imidazole
Overview
Description
5-(Chloromethyl)-1-ethyl-1H-imidazole: is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-ethyl-1H-imidazole typically involves the chloromethylation of 1-ethyl-1H-imidazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the imidazole ring.
Oxidation: Oxidized imidazole derivatives with additional functional groups.
Reduction: Reduced imidazole compounds with modified substituents.
Scientific Research Applications
Scientific Research Applications
5-(Chloromethyl)-1-ethyl-1H-imidazole has diverse applications across several domains:
Chemistry
- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds, facilitating various chemical reactions .
- Reactivity: The chloromethyl group is reactive towards nucleophiles, allowing for nucleophilic substitution reactions that introduce different functional groups.
Biology
- Modification of Biomolecules: The compound is used to modify peptides and proteins, aiding in the study of their structure and function.
- Development of Bioactive Molecules: It plays a role in creating biologically active compounds, including potential pharmaceuticals targeting various diseases .
Medicine
- Antimicrobial and Antifungal Properties: Research indicates that the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties . Its mechanism may involve alkylation of nucleophilic sites on biological macromolecules, disrupting cellular processes .
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Antibacterial | Inhibits growth of bacteria like Staphylococcus aureus and Escherichia coli |
Antifungal | Potential efficacy against various fungal pathogens |
Enzyme Inhibition | May inhibit specific enzymes, affecting metabolic pathways |
Receptor Modulation | Interacts with receptors influencing cellular signaling pathways |
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results showed significant inhibition zones against several bacterial strains, indicating its potential use in developing new antimicrobial agents . -
Synthesis of Derivatives:
Another study focused on synthesizing derivatives with various substituents to enhance biological activity. Some synthesized compounds exhibited promising EC50 values against hepatitis C virus, highlighting the importance of structural modifications .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)-1-ethyl-1H-imidazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
5-(Bromomethyl)-1-ethyl-1H-imidazole: Similar to the chloromethyl derivative but with a bromine atom, which can affect the compound’s reactivity and selectivity in chemical reactions.
Uniqueness: 5-(Chloromethyl)-1-ethyl-1H-imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Biological Activity
5-(Chloromethyl)-1-ethyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has a molecular formula of C6H10ClN2 and a molecular weight of 181.06 g/mol. It typically exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various strains of bacteria and fungi. The compound's structural similarity to other bioactive imidazole derivatives suggests potential antifungal properties.
Mechanism of Action
While specific mechanisms of action for this compound are not extensively documented, it is believed that the compound can interact with biological macromolecules, modulating enzyme activity and influencing cellular pathways. This interaction may contribute to its antimicrobial effects by disrupting microbial cell functions .
Synthesis and Antimicrobial Activity
A study synthesized derivatives of imidazole compounds, including this compound, and evaluated their antimicrobial activities against various clinical isolates. The results demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating the potential application of these compounds in treating infections .
Comparative Analysis
In comparative studies, this compound was analyzed alongside structurally similar compounds. The following table summarizes key differences and unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(Chloromethyl)-1H-imidazole hydrochloride | Chloromethyl group at position 4 | Different position affects reactivity |
2-Chloromethyl-1-ethyl-1H-imidazole | Chloromethyl group at position 2 | Exhibits different biological activity patterns |
1-Ethylimidazole | Lacks chloromethyl substitution | More stable but less reactive than chlorinated variants |
The unique positioning of the chloromethyl group in this compound contributes to its distinct reactivity and potential applications compared to these similar compounds.
Research Findings
Recent studies have highlighted the compound's potential in drug development due to its ability to modulate biological targets. For instance, hybrid compounds formed by conjugating imidazoles with other bioactive molecules have shown promising results in vitro against various cancer cell lines . These findings suggest that further exploration into the pharmacological applications of this compound could yield significant therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-(Chloromethyl)-1-ethyl-1H-imidazole, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving substituted imidazole precursors. For example, chloromethylation of 1-ethyl-1H-imidazole derivatives using chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions is common. A tandem three-component reaction using aldehydes, ammonium acetate, and nitriles in acetic acid at reflux (~100°C) has been optimized for imidazole derivatives, achieving yields of 70–85% . Key factors include solvent polarity (DMF enhances reaction rates), catalyst choice (p-TSA for acid-catalyzed cyclization), and temperature control to avoid side reactions like nitro group reduction .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combined analytical techniques are essential:
- NMR spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., chloromethyl group at position 5, ethyl at N1). For example, a singlet at δ ~4.5 ppm (CH₂Cl) and triplet-quartet splitting for the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.0 ppm for CH₂) are diagnostic .
- Mass spectrometry : HRMS (High-Resolution MS) should match the molecular formula (C₆H₉ClN₂, exact mass 144.0454). Fragmentation patterns (e.g., loss of Cl⁻ or CH₂Cl) validate stability .
- Melting point : Consistency with literature values (e.g., 49–50°C for analogs) ensures purity .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep in a dry, cool environment (2–8°C) in amber glass to prevent hydrolysis of the chloromethyl group. Use desiccants (silica gel) to avoid moisture .
- Handling : Wear nitrile gloves and use a fume hood. The compound may release HCl upon decomposition; neutralize spills with sodium bicarbonate .
- Waste disposal : Incinerate in a certified facility or treat with alkaline hydrolysis (e.g., NaOH/EtOH) to degrade reactive groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in reported reaction mechanisms for imidazole chloromethylation?
Density Functional Theory (DFT) simulations can model transition states to compare pathways. For example, competing mechanisms (electrophilic substitution vs. radical intermediates) may explain yield variations. A study using Gaussian09 with B3LYP/6-31G(d) basis sets showed that chloromethylation proceeds via a carbocation intermediate stabilized by the imidazole ring’s electron density . Experimental validation via kinetic isotope effects (KIEs) or trapping experiments (e.g., using D₂O to detect proton transfer) can resolve discrepancies .
Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?
- Protection-deprotection : Temporarily block the chloromethyl group with tert-butyldimethylsilyl (TBS) chloride to direct substitutions to other positions .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) selectively modify position 2 or 4 .
- Click chemistry : Azide-alkyne cycloaddition (CuI, TBTA ligand) attaches pharmacophores to the chloromethyl group .
Q. How does the chloromethyl group influence the compound’s stability under biological assay conditions?
The CH₂Cl group is prone to nucleophilic substitution (e.g., with thiols in buffer solutions), leading to false positives in bioactivity screens. To mitigate:
- Use short assay durations (<24 hrs) and low temperatures (4°C).
- Replace CH₂Cl with stable bioisosteres (e.g., CF₃ or CH₂F) in derivative libraries .
- Monitor degradation via LC-MS (look for m/z shifts corresponding to Cl⁻ loss) .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in imidazole derivatives?
- Single-crystal X-ray diffraction : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) can resolve disorder in the ethyl or chloromethyl groups. For example, anisotropic displacement parameters (ADPs) distinguish thermal motion from static disorder .
- Powder XRD : Pair with Rietveld refinement to analyze bulk crystallinity, especially if single crystals are unavailable .
Q. Methodological Tables
Table 1. Key Synthetic Conditions for Imidazole Derivatives
Table 2. Stability of this compound Under Various Conditions
Condition | Degradation Pathway | Half-life (25°C) | Mitigation Strategy |
---|---|---|---|
Aqueous buffer (pH 7.4) | Hydrolysis to 5-(Hydroxymethyl) | 6 hrs | Use anhydrous DMSO solvent |
UV light (254 nm) | Radical decomposition | 2 hrs | Store in amber vials |
Serum-containing media | Thiol-mediated substitution | 3 hrs | Pre-treat with NEM blocker |
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWKZAXFXJTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629116 | |
Record name | 5-(Chloromethyl)-1-ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790654-82-9 | |
Record name | 5-(Chloromethyl)-1-ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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